molecular formula C11H16N2O4S B5872435 4-nitro-N-(pentan-3-yl)benzenesulfonamide

4-nitro-N-(pentan-3-yl)benzenesulfonamide

Cat. No.: B5872435
M. Wt: 272.32 g/mol
InChI Key: RMGPRSHBBZJMDG-UHFFFAOYSA-N
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Description

4-nitro-N-(pentan-3-yl)benzenesulfonamide is an organic compound with the molecular formula C11H16N2O4S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a nitro group (-NO2) and a pentan-3-yl group attached to the benzenesulfonamide core, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(pentan-3-yl)benzenesulfonamide typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: The nitrated benzene is then subjected to sulfonation using sulfuric acid to introduce the sulfonamide group.

    Alkylation: The final step involves the alkylation of the sulfonamide with pentan-3-yl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors are employed for nitration and sulfonation steps.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(pentan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, typically under basic conditions.

Major Products Formed

    Reduction: 4-amino-N-(pentan-3-yl)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-nitrobenzenesulfonamide: Lacks the pentan-3-yl group, making it less hydrophobic and potentially less bioavailable.

    4-amino-N-(pentan-3-yl)benzenesulfonamide: The reduced form of the target compound, with different reactivity and biological activity.

Uniqueness

4-nitro-N-(pentan-3-yl)benzenesulfonamide is unique due to the presence of both the nitro group and the pentan-3-yl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in various chemical syntheses and its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

4-nitro-N-pentan-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-9(4-2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPRSHBBZJMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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